1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1251600-77-7
VCID: VC7619646
InChI: InChI=1S/C19H14N4O2/c1-13-7-5-6-10-15(13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-8-3-2-4-9-14/h2-12H,1H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Molecular Formula: C19H14N4O2
Molecular Weight: 330.347

1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

CAS No.: 1251600-77-7

Cat. No.: VC7619646

Molecular Formula: C19H14N4O2

Molecular Weight: 330.347

* For research use only. Not for human or veterinary use.

1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one - 1251600-77-7

Specification

CAS No. 1251600-77-7
Molecular Formula C19H14N4O2
Molecular Weight 330.347
IUPAC Name 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Standard InChI InChI=1S/C19H14N4O2/c1-13-7-5-6-10-15(13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-8-3-2-4-9-14/h2-12H,1H3
Standard InChI Key JHGNORYXDCCFHQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct heterocyclic systems:

  • Pyridazinone Ring: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at the 4-position. This moiety is known for its electron-deficient nature, facilitating interactions with biological targets such as enzymes and receptors .

  • 1,2,4-Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom. This system enhances metabolic stability and bioavailability, making it a common pharmacophore in drug design .

  • Substituents:

    • Phenyl Group: Attached to the pyridazinone nitrogen, contributing hydrophobic interactions.

    • Ortho-Tolyl Group: A methyl-substituted benzene ring at the 3-position of the oxadiazole, introducing steric bulk and modulating electronic properties.

The interplay of these components is critical for the compound’s potential bioactivity. For instance, the oxadiazole’s electron-withdrawing effects may stabilize the molecule in biological environments, while the ortho-tolyl group could enhance binding affinity to hydrophobic pockets in target proteins .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically follows multistep protocols common to oxadiazole derivatives :

  • Formation of Amidoxime: Reacting a nitrile precursor (e.g., o-tolyl carbonitrile) with hydroxylamine yields an amidoxime intermediate.

  • Cyclization with Anhydrides: The amidoxime undergoes cyclocondensation with a carboxylic acid derivative, such as phenylpyridazinone-activated carbonyl, to form the 1,2,4-oxadiazole ring .

  • Purification: Column chromatography (e.g., hexane:ethyl acetate gradients) isolates the target compound.

Representative Reaction Scheme

Nitrile+NH2OHAmidoximeCarboxylic Acid Derivative1,2,4-Oxadiazole\text{Nitrile} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime} \xrightarrow{\text{Carboxylic Acid Derivative}} \text{1,2,4-Oxadiazole}

Analytical Data

Key characterization data for the compound include:

PropertyValue/Description
Molecular FormulaC19H14N4O2\text{C}_{19}\text{H}_{14}\text{N}_{4}\text{O}_{2}
Molecular Weight330.347 g/mol
IUPAC Name3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
InChI KeyJHGNORYXDCCFHQ-UHFFFAOYSA-N

Techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, 1H^1\text{H}-NMR would reveal signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm), while IR spectra show carbonyl stretching (~1680 cm1^{-1}) and C-N vibrations (~1350 cm1^{-1}).

Hypothetical Biological Activities

Antimicrobial Activity

Oxadiazole derivatives demonstrate broad-spectrum antimicrobial effects. A study on indole-oxadiazole hybrids reported minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Gram-positive bacteria, attributed to membrane disruption and enzyme inhibition . Though untested, the target compound’s chloro and trifluoromethyl groups (if present in analogs) enhance lipophilicity, potentially improving bacterial cell penetration .

Research Gaps and Future Directions

  • Pharmacological Profiling: Systematic in vitro assays against cancer cell lines (e.g., HepG2, MCF7) and microbial strains are needed to validate bioactivity .

  • Structure-Activity Relationships (SAR): Modifying substituents (e.g., replacing methyl with halogens) could optimize potency and selectivity .

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models is essential for translational potential .

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